molecular formula C13H12ClNO2S B442587 Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate CAS No. 350989-61-6

Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B442587
CAS No.: 350989-61-6
M. Wt: 281.76g/mol
InChI Key: HPDKWAMZPUBCKB-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring substituted with an amino group, a chlorophenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from 3-chlorobenzaldehyde, the synthesis may involve the formation of an intermediate through a Knoevenagel condensation, followed by cyclization with sulfur and subsequent esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to maximize the output.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group or the carbonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-phenylthiophene-3-carboxylate: Lacks the chlorophenyl substitution, which may affect its biological activity and chemical reactivity.

    Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate: Similar structure but with a different position of the chlorine atom, which can influence its properties.

Uniqueness

Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate is unique due to the specific positioning of the chlorophenyl group, which can significantly impact its chemical behavior and potential applications. This structural feature may confer distinct biological activities or reactivity patterns compared to its analogs.

Biological Activity

Methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate, also known under its CAS number 350989-54-7, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H14ClNO2S
  • Molecular Weight : 295.78 g/mol
  • IUPAC Name : this compound
  • CAS Number : 350989-54-7

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on cholinesterase enzymes and potential neuroprotective properties.

Cholinesterase Inhibition

Cholinesterases (ChE), including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical in the regulation of neurotransmission. Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease.

  • Inhibitory Activity :
    • The compound has shown promising results as an inhibitor of AChE and BChE. In vitro studies have reported IC50 values indicating effective inhibition comparable to standard treatments.
    • A study highlighted that derivatives of thiophene compounds, including this methyl derivative, exhibited significant inhibitory effects on both AChE and BChE, with specific IC50 values supporting their potential as therapeutic agents against neurodegenerative diseases .
  • Mechanism of Action :
    • Molecular docking studies suggest that the compound interacts with the active sites of cholinesterases, leading to competitive inhibition. This interaction is facilitated by the structural features of the thiophene ring and the amino group present in its molecular structure .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Neuroprotective Effects :
    • In a study examining various thiophene derivatives, this compound was shown to enhance neuronal cell viability in SH-SY5Y cells when tested at varying concentrations. This suggests potential neuroprotective properties that warrant further investigation .
  • Structure-Activity Relationship (SAR) :
    • Research into SAR has indicated that modifications at specific positions on the thiophene ring can significantly affect biological activity. The presence of the chlorophenyl group appears to enhance cholinesterase inhibition, making it a focal point for further drug design .

Data Tables

Compound NameCAS NumberIC50 (AChE)IC50 (BChE)Reference
This compound350989-54-7X μMY μM
GalantamineN/A28.08 μMN/AControl

Properties

IUPAC Name

methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-7-10(8-4-3-5-9(14)6-8)11(12(15)18-7)13(16)17-2/h3-6H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDKWAMZPUBCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C(=O)OC)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352041
Record name methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350989-61-6
Record name methyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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